molecular formula C20H28N8S B2632031 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide CAS No. 898623-34-2

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B2632031
CAS RN: 898623-34-2
M. Wt: 412.56
InChI Key: NBVWVOPXJQWSFJ-UHFFFAOYSA-N
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Description

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide and its derivatives have demonstrated significant potential in antiviral applications, specifically against yellow fever virus (YFV). Synthesized through a three-step process starting from cyanuric chloride, these compounds exhibit inhibitory activity against YFV at concentrations ≤10 mg/mL, with effective concentration (EC90) values ranging from 0.06 – 2.2 mg/mL. The presence of an alkyl substituent in the ortho-position of the N-aryl fragment is crucial for effective YFV growth inhibition. These findings suggest that these compounds are promising for the treatment of yellow fever, supported by their low levels of cytotoxicity and excellent selectivity index values (Moskalenko et al., 2021).

Structural and Synthetic Insights

The crystal structure of a related compound, 4-Di­methyl­amino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine di­methyl­form­amide solvate, reveals its potential for further structural analysis and chemical synthesis. It consists of a molecule that is essentially planar due to π-conjugation, with an extensive network of hydrogen bonds and π–π stacking interactions maintaining the crystal structure. This insight is crucial for understanding the molecular interactions and designing new derivatives with enhanced biological activities (Liping Lu et al., 2004).

Antioxidant and Antimicrobial Activities

Metal complexes of related pyrrolidone thiosemicarbazone compounds with Cu(II), Co(II), and Ni(II) have shown significant antifungal activities against selected fungi. These compounds also exhibit promising antioxidant activities as determined by their interaction with the stable free radical 2,2′′-diphenyl-1-picrylhydrazyl. Molecular orbital calculations provide a detailed description of the orbitals, including spatial characteristics and contributions of individual atoms, highlighting their potential in medicinal chemistry for developing antifungal and antioxidant therapies (Al-Amiery et al., 2012).

Synthetic Utility and Chemical Properties

The synthesis and study of various derivatives of hydrazinecarbothioamide compounds have provided valuable insights into their chemical properties and potential applications. These compounds serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The ability to undergo various chemical transformations makes them valuable tools in medicinal chemistry for the development of new therapeutic agents (Khan et al., 2010).

Corrosion Inhibition

Triazine derivatives, including those structurally related to 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide, have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid environments. Their effectiveness as corrosion inhibitors highlights the multifaceted applications of these compounds beyond their biological activities, demonstrating their utility in industrial applications as well (Singh et al., 2018).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-7-8-15(2)16(13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWVOPXJQWSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

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